molecular formula C15H17NO2 B1298366 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid CAS No. 23690-80-4

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Cat. No. B1298366
CAS RN: 23690-80-4
M. Wt: 243.3 g/mol
InChI Key: HOLWINOWZVORSA-UHFFFAOYSA-N
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Description

“3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.27 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” consists of a carbazole group (a tricyclic compound that is part of many important biomolecules) attached to a propionic acid group . The exact structure can be represented by the SMILES notation: C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” include a molecular weight of 229.27 and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Proteomics Research

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid: is utilized in proteomics research due to its biochemical properties . Its molecular structure allows it to interact with proteins, which can be useful for studying protein function, interactions, and expression levels.

Drug Development

The compound’s ability to bind with certain proteins makes it a candidate for drug development, particularly in targeting neurological disorders where carbazole derivatives have shown potential .

Material Science

In material science, this compound could be explored for the development of organic semiconductors due to the carbazole moiety’s electronic properties .

Chemical Synthesis

As a building block in chemical synthesis, 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid can be used to synthesize more complex molecules, potentially leading to new chemical entities with unique properties .

Analytical Chemistry

In analytical chemistry, it may serve as a standard or reagent in chromatographic methods for the detection and quantification of similar compounds .

Agricultural Chemistry

This compound could have applications in agricultural chemistry, possibly as a precursor in the synthesis of plant growth regulators or pesticides .

Environmental Science

Research into the environmental fate of carbazole derivatives, including this compound, can provide insights into pollution control and bioremediation strategies .

Biochemical Research

Lastly, in biochemical research, it can be used to study enzyme kinetics and mechanisms, as its structure is similar to certain amino acids and could act as an inhibitor or substrate analog .

Each of these applications leverages the unique chemical structure and properties of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, demonstrating its versatility and potential across multiple scientific disciplines. The compound’s molecular formula is

C15H17NO2 C_{15}H_{17}NO_{2} C15​H17​NO2​

and it has a molecular weight of 243.31 . It’s important to note that these applications are for research purposes and not intended for diagnostic or therapeutic use .

Safety And Hazards

“3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” is classified as an irritant . It’s recommended to handle this compound with appropriate safety measures. For more detailed safety information, refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1,3,5,7H,2,4,6,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLWINOWZVORSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354667
Record name 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

CAS RN

23690-80-4
Record name 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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